molecular formula C5H6F2O2 B1333607 1,1-Difluoropentane-2,4-dione CAS No. 41739-23-5

1,1-Difluoropentane-2,4-dione

Cat. No. B1333607
CAS RN: 41739-23-5
M. Wt: 136.1 g/mol
InChI Key: XUGVULWHXORSOM-UHFFFAOYSA-N
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Description

1,1-Difluoropentane-2,4-dione, also known as 1,1-difluorobutane-2,4-dione, is an organic compound that is widely used in research and laboratory experiments. It is a useful reagent for organic synthesis, as it can be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the production of polymers, plastics, and other materials. In addition to its use in research and laboratory experiments, this compound has also been explored for its potential therapeutic applications in the medical field.

Scientific Research Applications

Reactions with Metal Ions

The study of reactions between 1,1,1-trifluoropentane-2,4-dione and various metal ions like nickel(II), cobalt(II), copper(II), and iron(III) shows that this compound forms mono complexes with these metals. These reactions are influenced by the enol tautomer of the β-diketone, with the keto-tautomer being inert in all cases (Hynes & O'Shea, 1983).

Gas Chromatographic Retention

1,1,1-Trifluoropentane-2,4-dione and similar β-diketones show distinct retention behaviors in gas chromatographic columns. This retention is influenced by the chemical nature of the support, ligand, and metal ion, and can involve dissociation in the stationary phase or reaction at active sites on the support (Dilli & Patsalides, 1979).

Synthesis of Pyrazoles

In the synthesis of trifluoromethylated pyrazoles, 1,1,1-trifluoropentane-2,4-dione is selectively protected to react with arylhydrazines, leading to the formation of unique structural compounds. This process involves a regioselective synthesis approach (Lyga & Patera, 1990).

Structural and Vibrational Studies

The structure and vibrational properties of related compounds like 1-chloro-1,1-difluoro-pentane-2,4-dione have been studied using ab initio and DFT calculations. These studies provide insights into the molecular structure, vibrational frequencies, and tautomeric forms of these compounds (Tayyari et al., 2008).

Laser Pyrolysis in Chemical Vapour Deposition

β-Diketones including 1,1,1,5,5,5-hexafluoropentane-2,4-dione undergo thermal decomposition via IR laser-powered homogeneous pyrolysis, contributing to our understanding of chemical vapor deposition precursors and their behavior under thermal stress (Russell & Yee, 2005).

Volatility and Thermal Studies

The volatility and thermal properties of vanadium β-diketonates, including compounds derived from 1,1,1-trifluoropentane-2,4-dione, have been examined. These studies provide insights into the stability and behavior of these chelates under varying conditions (Dilli & Patsalides, 1976).

Safety and Hazards

1,1-Difluoropentane-2,4-dione is classified as a danger according to the GHS classification . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area or outdoors is advised .

properties

IUPAC Name

1,1-difluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c1-3(8)2-4(9)5(6)7/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVULWHXORSOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380971
Record name 1,1-difluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41739-23-5
Record name 1,1-difluoropentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Difluoropentane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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